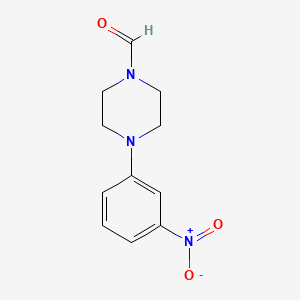
4-(3-Nitrophenyl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a nitrophenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde typically involves the reaction of 3-nitroaniline with piperazine in the presence of a suitable aldehyde source. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Formation of Piperazine Derivative: 3-nitroaniline is reacted with piperazine to form 4-(3-nitrophenyl)piperazine.
Aldehyde Introduction: The piperazine derivative is then treated with a formylating agent, such as paraformaldehyde, to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Aminophenyl)piperazine-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Nitrophenyl)piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to biological targets.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)piperazine-1-carbaldehyde: Similar structure but with the nitro group in the para position.
4-(3-Aminophenyl)piperazine-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
4-(3-Nitrophenyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(3-Nitrophenyl)piperazine-1-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
4-(3-nitrophenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H13N3O3/c15-9-12-4-6-13(7-5-12)10-2-1-3-11(8-10)14(16)17/h1-3,8-9H,4-7H2 |
InChIキー |
KCEVDIQBKIKRGH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















